molecular formula C17H26N4O B14454917 2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide CAS No. 72606-27-0

2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide

Cat. No.: B14454917
CAS No.: 72606-27-0
M. Wt: 302.4 g/mol
InChI Key: PQISMEDBAGJRDA-WOJGMQOQSA-N
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Description

2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide is a chemical compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a methyl group and an acetamide group linked to a trimethylphenyl moiety through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide typically involves the reaction of 4-methylpiperazine with 2,4,6-trimethylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and efficiency. The purification process is also scaled up, often involving automated systems for recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperazin-1-yl)ethan-1-amine
  • 2-[(4-methylpiperazin-1-yl)methyl]aniline

Uniqueness

Compared to similar compounds, 2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its trimethylphenyl moiety and methylene bridge contribute to its stability and reactivity, making it a valuable compound in various research applications.

Properties

CAS No.

72606-27-0

Molecular Formula

C17H26N4O

Molecular Weight

302.4 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H26N4O/c1-13-9-14(2)16(15(3)10-13)11-18-19-17(22)12-21-7-5-20(4)6-8-21/h9-11H,5-8,12H2,1-4H3,(H,19,22)/b18-11+

InChI Key

PQISMEDBAGJRDA-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=N/NC(=O)CN2CCN(CC2)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=NNC(=O)CN2CCN(CC2)C)C

Origin of Product

United States

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